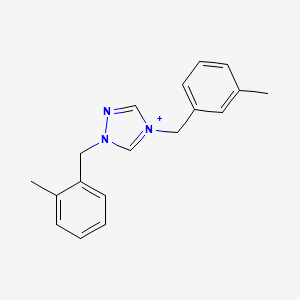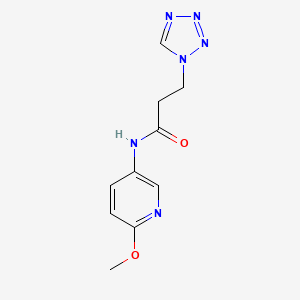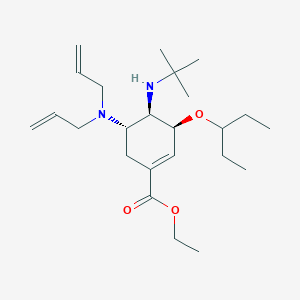![molecular formula C20H23N3O2S B13368374 2-methyl-N-{[4-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B13368374.png)
2-methyl-N-{[4-(pentanoylamino)phenyl]carbamothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide is a complex organic compound with a molecular formula of C22H27N3O2S
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of 2-methylbenzoyl chloride: This is achieved by reacting 2-methylbenzoic acid with thionyl chloride under reflux conditions.
Synthesis of 2-methylbenzoyl isothiocyanate: The 2-methylbenzoyl chloride is then reacted with potassium thiocyanate in anhydrous acetone to form 2-methylbenzoyl isothiocyanate.
Formation of the intermediate: The 2-methylbenzoyl isothiocyanate is reacted with 4-aminophenylpentanamide in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and carbothioyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioureas.
Aplicaciones Científicas De Investigación
N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating enzyme activity.
Interacting with receptors: Modulating receptor function and signaling pathways.
Altering cellular processes: Affecting cell proliferation, apoptosis, and other cellular functions.
Comparación Con Compuestos Similares
N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide can be compared with other similar compounds, such as:
N-[4-({[(4-methylbenzoyl)amino]carbothioyl}amino)phenyl]benzamide: Similar structure but with a different benzoyl group.
N-methyl-N-[4-({[(3-methylbenzoyl)amino]carbothioyl}amino)phenyl]acetamide: Similar structure but with a different amide group.
The uniqueness of N-[4-({[(2-methylbenzoyl)amino]carbothioyl}amino)phenyl]pentanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C20H23N3O2S |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
2-methyl-N-[[4-(pentanoylamino)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H23N3O2S/c1-3-4-9-18(24)21-15-10-12-16(13-11-15)22-20(26)23-19(25)17-8-6-5-7-14(17)2/h5-8,10-13H,3-4,9H2,1-2H3,(H,21,24)(H2,22,23,25,26) |
Clave InChI |
JYHFKNZPCLDVLS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


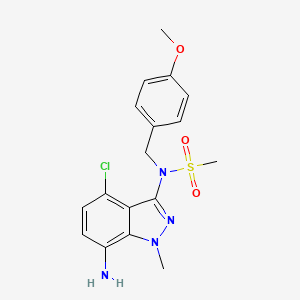
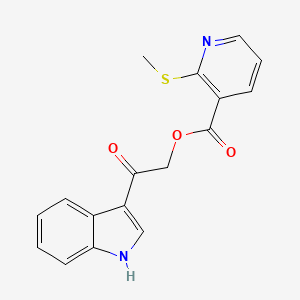
![{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 4-methylphenyl ether](/img/structure/B13368306.png)
![N-(2-methyl-3-{[(4-methyl-2-pyridinyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B13368310.png)
![1-[4-(difluoromethoxy)phenyl]-N-mesityl-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368330.png)
![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-hydroxy-[1,1'-biphenyl]-3-yl)propanoic acid](/img/structure/B13368337.png)

![4-hydroxy-5-methoxy-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]pyridine-2-carboxamide](/img/structure/B13368345.png)
![Ethyl 4-{[2-(4-hydroxy-3-methoxyphenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13368351.png)
